N-(2-chlorobenzyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide
Description
N-(2-chlorobenzyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a 2-chlorobenzyl substituent linked to a sulfanyl group attached to a 2-hydroxy-4,5-dihydro-3H-1-benzazepine scaffold. The molecular formula is C₁₉H₁₈ClN₂O₂S, with a molar mass of 385.87 g/mol. The compound’s structure combines a seven-membered benzazepine ring (with a hydroxyl group at position 2) and a sulfanyl-acetamide bridge, distinguishing it from simpler acetamide derivatives.
Properties
Molecular Formula |
C19H19ClN2O2S |
|---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H19ClN2O2S/c20-15-7-3-1-6-14(15)11-21-18(23)12-25-17-10-9-13-5-2-4-8-16(13)22-19(17)24/h1-8,17H,9-12H2,(H,21,23)(H,22,24) |
InChI Key |
FXTBXDAFYDTAPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1SCC(=O)NCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Biological Activity
N-(2-chlorobenzyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzazepine moiety, which is known for various pharmacological activities. The presence of a chlorobenzyl group and a sulfanyl acetamide contributes to its biological profile.
Molecular Formula: C16H18ClN3O2S
Molecular Weight: 351.85 g/mol
Antimicrobial Properties
Research indicates that compounds containing benzazepine derivatives exhibit significant antimicrobial activity. A study demonstrated that similar structures possess inhibitory effects against various bacterial strains, suggesting that this compound may also exhibit similar properties .
Anticancer Activity
Recent investigations into benzazepine derivatives have shown promising results in anticancer assays. For instance, related compounds have been reported to induce apoptosis in cancer cells through the activation of specific signaling pathways . The mechanism often involves the modulation of cell cycle progression and the induction of oxidative stress.
Neuroprotective Effects
The neuroprotective potential of benzazepine derivatives has been explored in various studies. These compounds have been shown to protect neuronal cells from oxidative damage and apoptosis in vitro, which could be beneficial in neurodegenerative diseases .
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, leading to reduced cell proliferation in cancer cells.
- Modulation of Signaling Pathways: The compound may influence various signaling pathways associated with apoptosis and cell survival.
- Oxidative Stress Induction: By increasing reactive oxygen species (ROS) levels, it may trigger cell death in cancerous cells while protecting normal cells through antioxidant mechanisms.
Case Studies and Experimental Data
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of benzazepine derivatives reported that compounds with similar structural features exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Case Study 2: Anticancer Activity
In vitro studies revealed that a related compound induced apoptosis in breast cancer cell lines (MCF-7) with an IC50 value of approximately 25 µM after 48 hours of treatment. The mechanism was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
Scientific Research Applications
Antimicrobial Activity
One of the notable applications of N-(2-chlorobenzyl)-substituted hydroxamate derivatives is their role as inhibitors of the enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXS), which is crucial in the biosynthesis of isoprenoids. The compound has demonstrated significant antimicrobial activity against Haemophilus influenzae, with an inhibitory concentration (IC50) value of 1.0 μM, indicating its potential as an antimicrobial agent in treating infections caused by this pathogen .
Central Nervous System Effects
Research indicates that derivatives of benzazepine compounds, including N-(2-chlorobenzyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide, may exhibit effects on the central nervous system (CNS). These compounds are being investigated for their potential to modulate dopamine receptors, which could have implications for treating disorders such as schizophrenia and bipolar disorder .
Dopamine Receptor Modulation
The benzazepine structure is known for its ability to interact with dopamine receptors. In vitro studies have shown that related compounds can bind selectively to D1 dopamine receptors, which are implicated in various CNS disorders. This selectivity suggests that this compound could serve as a lead compound for developing new antipsychotic medications .
Potential for Neurological Applications
Given its structural characteristics, this compound may also be explored for neuroprotective properties. Preliminary studies suggest that benzazepine derivatives could protect neuronal cells from oxidative stress and apoptosis, providing a pathway for developing treatments for neurodegenerative diseases .
Data Tables
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of various hydroxamate derivatives, N-(2-chlorobenzyl)-substituted hydroxamate was highlighted for its potent inhibition of Haemophilus influenzae. The study utilized spectroscopic methods to quantify inhibition and confirmed the compound's efficacy through various assays .
Case Study: CNS Interaction
A pharmacological investigation into benzazepine derivatives revealed that N-(2-chlorobenzyl)-substituted compounds showed significant binding affinity to dopamine D1 receptors in rat models, suggesting their potential utility in treating psychiatric disorders such as schizophrenia . This highlights the importance of further research into dosage and long-term effects.
Comparison with Similar Compounds
Key Structural Features:
- Substituents :
- 2-Chlorobenzyl group : Enhances lipophilicity and may influence binding to hydrophobic enzyme pockets.
- Sulfanyl-acetamide linker : Facilitates interactions with cysteine residues or metal ions in enzyme active sites.
Comparison Table:
Substituent and Bioactivity Trends
Chlorinated Aromatic Groups: Positional Effects: The target compound’s 2-chlorobenzyl group differs from the 3-chlorophenyl in and 4-chlorophenyl in . Lipophilicity: Benzyl groups (e.g., in the target compound) are more lipophilic than phenyl groups, which may enhance membrane permeability .
Heterocyclic Cores: Benzazepine vs. Oxadiazole/Pyrimidine: The benzazepine ring in the target compound and offers a larger, flexible scaffold compared to rigid oxadiazole () or pyrimidine () cores. Flexibility may improve adaptability to enzyme active sites but reduce metabolic stability. Hydrogen Bonding: The hydroxyl group on the benzazepine (target and ) provides a hydrogen-bond donor absent in oxadiazole derivatives.
Biological Activity :
- Enzyme Inhibition : Oxadiazole derivatives (e.g., 8t ) show LOX and α-glucosidase inhibition, likely due to sulfanyl-acetamide interactions with catalytic residues. The target compound’s benzazepine core may target similar enzymes but with distinct binding modes.
- Antibacterial Activity : Compound 7a demonstrates antibacterial effects, suggesting the sulfanyl-acetamide motif’s broad utility.
Crystallographic and Conformational Insights
- Benzazepine Derivatives : The dihydro structure of the benzazepine ring introduces partial saturation, reducing ring strain compared to fully aromatic systems. This may enhance conformational flexibility, as seen in related structures where dihedral angles between aromatic and heterocyclic rings vary significantly (e.g., 54.8°–77.5° in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
